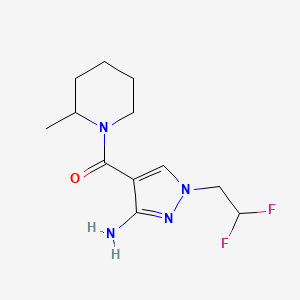
(4-Aminophenyl)(cyano)selanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminophenyl)(cyano)selanium is an organoselenium compound with the molecular formula C7H6N2Se
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)(cyano)selanium typically involves the reaction of aniline with malononitrile in the presence of selenium (IV) dioxide in dimethyl sulfoxide. This method yields the desired compound with high efficiency . The reaction conditions are carefully controlled to ensure the formation of the target compound without significant side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-Aminophenyl)(cyano)selanium undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the cyano group to an amino group, resulting in the formation of diamino derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium (IV) oxide.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Nitroso compounds, azoxybenzenes.
Reduction: Diamino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-Aminophenyl)(cyano)selanium has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Aminophenyl)(cyano)selanium involves its interaction with biological molecules and enzymes. Selenium is metabolized to selenophosphate and selenocysteine, which are incorporated into selenoproteins. These selenoproteins play crucial roles in cellular processes, including antioxidant defense and redox regulation . The compound’s amino and cyano groups may also interact with specific molecular targets, influencing its biological activity.
Comparison with Similar Compounds
- (4-Aminophenyl)selenium dioxide
- (4-Aminophenyl)selenium chloride
- (4-Aminophenyl)selenium bromide
Comparison: (4-Aminophenyl)(cyano)selanium is unique due to the presence of both an amino group and a cyano group, which provide distinct reactivity compared to other (4-Aminophenyl)selenium compounds. The cyano group introduces additional functionality, allowing for a broader range of chemical transformations and applications .
Properties
Molecular Formula |
C7H7N2Se+ |
|---|---|
Molecular Weight |
198.11 g/mol |
IUPAC Name |
(4-selenocyanatophenyl)azanium |
InChI |
InChI=1S/C7H6N2Se/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,9H2/p+1 |
InChI Key |
UMRQUSGJQJGLNV-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=CC=C1[NH3+])[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one](/img/structure/B11745453.png)
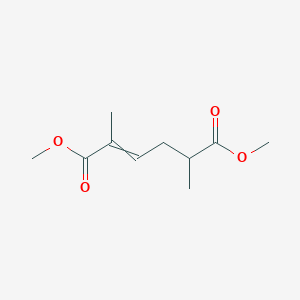
![4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11745459.png)
![1-[(2R,3R,4S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11745479.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745489.png)
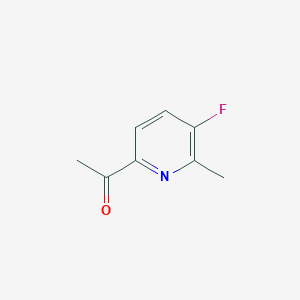
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11745499.png)
![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11745507.png)
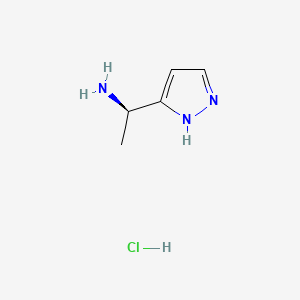
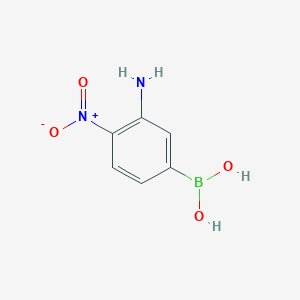
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745518.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11745520.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11745522.png)
